molecular formula C10H11BrN2O B1527243 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one CAS No. 1248020-27-0

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one

Cat. No.: B1527243
CAS No.: 1248020-27-0
M. Wt: 255.11 g/mol
InChI Key: CRPVKUNCTUOQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11BrN2O. It is a pyrrolidinone derivative, characterized by the presence of an amino group at the third position and a bromophenyl group at the first position of the pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one typically involves the reaction of 3-bromobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinone derivative . The reaction conditions may vary, but common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce phenyl derivatives. Substitution reactions can result in a variety of functionalized pyrrolidinone derivatives .

Scientific Research Applications

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The amino and bromophenyl groups may play a role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one is unique due to the specific positioning of the amino and bromophenyl groups on the pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-amino-1-(3-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPVKUNCTUOQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(3-bromophenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(3-bromophenyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(3-bromophenyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(3-bromophenyl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(3-bromophenyl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(3-bromophenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.